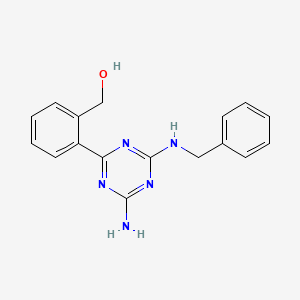
Ogerin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ZINC67740571 beinhaltet die Reaktion von 2-[4-Amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenylmethanol . Die detaillierte Syntheseroute umfasst die folgenden Schritte:
Bildung des Triazinrings: Dieser Schritt beinhaltet die Reaktion geeigneter Vorläufer zur Bildung der Triazinringstruktur.
Aminierung: Die Einführung von Aminogruppen in den Triazinring.
Benzylierung: Die Addition einer Benzylgruppe an die Amino-Triazinstruktur.
Endgültige Assemblierung: Die Kupplung des Triazinderivats mit Phenylmethanol zur Bildung der endgültigen Verbindung.
Industrielle Produktionsmethoden
Die industrielle Produktion von ZINC67740571 würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Reaktoren, präziser Temperatursteuerung und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Wissenschaftliche Forschungsanwendungen
ZINC67740571 wurde umfassend für seine Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht:
Neurowissenschaften: Es wird als Werkzeug verwendet, um die Rolle des G-Protein-gekoppelten Rezeptors 68 im Gehirn zu untersuchen.
Verhaltensneurowissenschaften: Studien haben gezeigt, dass ZINC67740571 die kontextuelle Furchtkonditionierung bei Mäusen beeinträchtigen kann, was auf seine potenzielle Verwendung bei der Untersuchung von Furcht und Angststörungen hinweist.
Wirkmechanismus
ZINC67740571 wirkt als positiver allosterischer Modulator des G-Protein-gekoppelten Rezeptors 68. Es bindet an eine allosterische Stelle am Rezeptor und verstärkt die Reaktion des Rezeptors auf seinen natürlichen Liganden . Diese Modulation erhöht die Protonen-induzierte zyklische Adenosinmonophosphat-Produktion in Zellen, die den G-Protein-gekoppelten Rezeptor 68 exprimieren . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der zyklische Adenosinmonophosphat-Signalweg und Protonen-Sensormechanismen.
Wirkmechanismus
- Ogerin is a small-molecule positive allosteric modulator (PAM) that primarily targets G protein-coupled receptor 68 (GPR68) . GPR68 is an understudied orphan GPCR expressed most abundantly in the brain, potentially playing important roles in learning and memory.
- This compound potentiates proton activity at the GPR68-G s pathway by acting as a PAM . It enhances the receptor’s response to protons, which may impact downstream signaling cascades.
- This compound’s effects on GPR68 likely influence various signaling pathways, including Gq, Gs, G12/13, or Gi/o proteins . These pathways regulate cellular responses and contribute to the receptor’s functional outcomes.
- This compound demonstrates bioavailability and is brain-penetrant in mice . This property allows it to reach its target in the central nervous system.
- Environmental factors, such as pH fluctuations, may influence this compound’s efficacy. Since GPR68 senses microenvironmental pH changes, alterations in extracellular pH could affect its activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Biochemische Analyse
Biochemical Properties
It induces a leftward shift of the dose-response curve to proton-induced signaling . This interaction with GPR68 allows Ogerin to play a role in various biochemical reactions, particularly those involving pH changes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits and partially reverses TGF-β induced myofibroblast differentiation in a dose-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with GPR68 . It increases pH-dependent cAMP production by GPR68 but reduces pH-dependent Ca2+ signals, suggesting that this compound acts as a biased positive allosteric modulator of GPR68 .
Dosage Effects in Animal Models
While specific studies detailing the dosage effects of this compound in animal models are limited, it’s known that this compound has been tested in mice with a single intraperitoneal (IP) dose of 10 mg/kg .
Metabolic Pathways
This compound is involved in various metabolic pathways through its interaction with GPR68
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ZINC67740571 involves the reaction of 2-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenylmethanol . The detailed synthetic route includes the following steps:
Formation of the triazine ring: This step involves the reaction of appropriate precursors to form the triazine ring structure.
Amination: The introduction of amino groups to the triazine ring.
Benzylation: The addition of a benzyl group to the amino-triazine structure.
Final assembly: The coupling of the triazine derivative with phenylmethanol to form the final compound.
Industrial Production Methods
Industrial production of ZINC67740571 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
ZINC67740571 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.
Substitution: Verschiedene Nukleophile und Elektrophile können verwendet werden, abhängig von der gewünschten Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu Amin-Derivaten führen kann.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- ZINC32587282
- ZINC4929116
- ZINC32547799
Einzigartigkeit
ZINC67740571 ist einzigartig in seiner hohen Selektivität und Potenz als positiver allosterischer Modulator des G-Protein-gekoppelten Rezeptors 68 . Im Vergleich zu ähnlichen Verbindungen hat es eindeutige pharmakologische Eigenschaften gezeigt, was es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung macht.
Eigenschaften
IUPAC Name |
[2-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c18-16-20-15(14-9-5-4-8-13(14)11-23)21-17(22-16)19-10-12-6-2-1-3-7-12/h1-9,23H,10-11H2,(H3,18,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGIEDNDSFMSLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC=C3CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
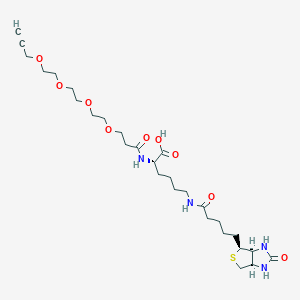
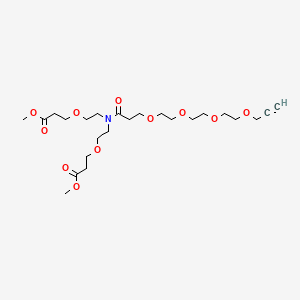
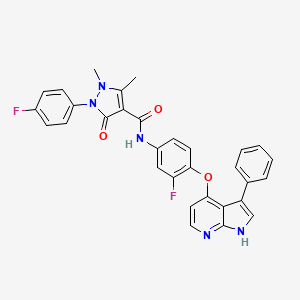

![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)
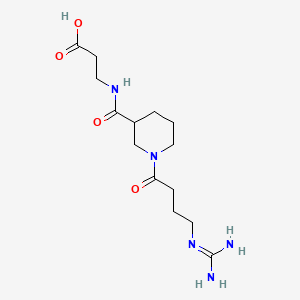
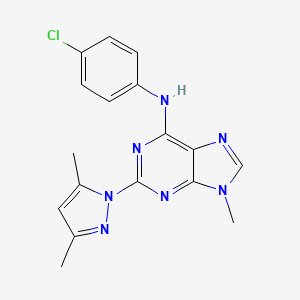

![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)
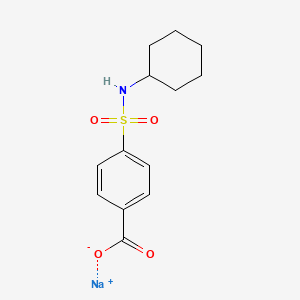
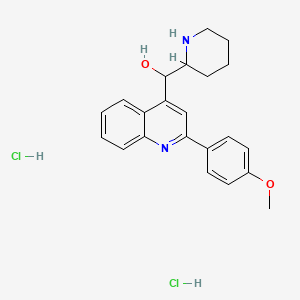
![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)
